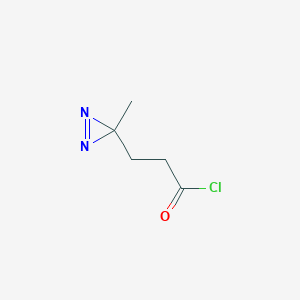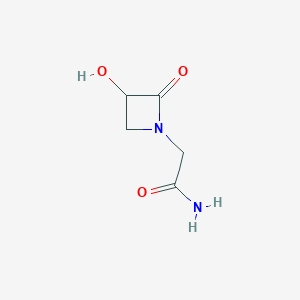
2-(Azetidin-1-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring fused with an azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The azetidine ring, a four-membered nitrogen-containing ring, imparts strain and reactivity, making this compound a valuable scaffold for drug development and other chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-yl)pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of pyridine-2-carbaldehyde with azetidine in the presence of a base can yield this compound. Another approach involves the use of azetidine derivatives that undergo nucleophilic substitution reactions with pyridine derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-1-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at both the pyridine and azetidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted pyridine and azetidine compounds .
Scientific Research Applications
2-(Azetidin-1-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 2-(Azetidin-1-yl)pyridine involves its interaction with specific molecular targets. The azetidine ring’s strain and reactivity allow it to form covalent bonds with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can participate in π-π interactions and hydrogen bonding, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyridine: Similar structure but with a five-membered pyrrolidine ring instead of the four-membered azetidine ring.
2-(Piperidin-1-yl)pyridine: Contains a six-membered piperidine ring.
2-(Morpholin-1-yl)pyridine: Features a six-membered morpholine ring with an oxygen atom.
Uniqueness
2-(Azetidin-1-yl)pyridine is unique due to the azetidine ring’s strain and reactivity, which are not present in larger ring systems like pyrrolidine or piperidine. This strain enhances its chemical reactivity and potential biological activity, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
2-(azetidin-1-yl)pyridine |
InChI |
InChI=1S/C8H10N2/c1-2-5-9-8(4-1)10-6-3-7-10/h1-2,4-5H,3,6-7H2 |
InChI Key |
BXDFRTXDYDCALN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)C2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Aminopyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11922073.png)




![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11922096.png)
![4-Methyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B11922100.png)
![Pyrazolo[1,5-a]pyridine-3,7-diamine](/img/structure/B11922117.png)
![3-Methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11922119.png)

![(1AS,6R,6aR)-6,6a-dihydro-1aH-indeno[1,2-b]oxiren-6-ol](/img/structure/B11922129.png)
![7-Ethyl-5-methylpyrazolo[1,5-a]pyridine](/img/structure/B11922130.png)
